Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-3-12-8(11)7-6(4-10)5(2)13-9-7/h10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHVVBUYONQOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50776804 | |
| Record name | Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50776804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157170-96-2 | |
| Record name | Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50776804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization-Based Synthetic Routes
The most common approach to prepare ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate involves cyclization reactions starting from appropriately substituted precursors.
- Starting Materials: Typically, α-halo esters (e.g., ethyl 2-bromoacetate) react with amino alcohols or related nucleophiles to form the oxazole ring.
- Reaction Conditions: Basic conditions using bases such as sodium hydride or potassium carbonate facilitate ring closure.
- Temperature: Heating is often required to promote cyclization and improve yields.
This method ensures regioselective formation of the oxazole ring with the desired substituents positioned correctly on the ring system.
1,3-Dipolar Cycloaddition
Another documented method involves 1,3-dipolar cycloaddition between alkynes and nitrile oxides to form isoxazole derivatives structurally related to oxazoles.
- This method allows for the introduction of hydroxymethyl and ester groups by selecting appropriate dipolarophiles and dipoles.
- Catalysts such as copper(I) or ruthenium(II) complexes are used to enhance reaction rates and selectivity.
- The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.
Oxidation and Functional Group Transformations
Post-cyclization modifications are used to introduce or modify the hydroxymethyl group:
- Oxidation: Hydroxymethyl groups can be selectively oxidized to carboxylic acids using oxidants like potassium permanganate or chromium trioxide if needed.
- Reduction: Conversely, reduction of aldehyde or acid intermediates can yield the hydroxymethyl functionality.
- These transformations require careful control to avoid degradation of the oxazole ring or ester group.
Industrial and Improved Synthetic Processes
Use of Sodium Acetate and Catalytic Metal Halides
A patented improved process for related oxazole derivatives involves:
- Reacting a chloromethyl-substituted precursor with sodium acetate in the presence of catalytic potassium iodide or sodium iodide.
- The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) at mild temperatures (25–35 °C).
- This step produces an acetylated intermediate which is then treated with an acid solution in an alcoholic solvent (e.g., ethanol, methanol) to yield the hydroxymethyl oxazole derivative.
- The process achieves high yields (89–91%) and purity (>85% by HPLC), with reduced reaction times and cost-effectiveness due to mild conditions and inexpensive reagents.
Solvent and Catalyst Optimization
- Solvents used include ethers (tetrahydrofuran, dioxane), alcohols (methanol, ethanol), halogenated solvents (dichloromethane), ketones (acetone), and aprotic solvents (DMF, DMSO).
- Catalysts are metal halides such as sodium iodide, potassium iodide, potassium bromide, or sodium bromide.
- Acidic workup uses inorganic acids like hydrochloric acid or sulfuric acid dissolved in alcoholic solvents.
- The process can be run with or without isolation of intermediates, facilitating continuous or semi-continuous production.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Yield & Purity | Notes |
|---|---|---|---|---|
| Cyclization of α-halo esters with amino alcohols | Ethyl 2-bromoacetate, sodium hydride, heat | Regioselective ring formation | Moderate to high | Requires heating, base-sensitive |
| 1,3-Dipolar cycloaddition | Alkyne, nitrile oxide, Cu(I) or Ru(II) catalyst | Mild conditions, versatile | Variable | Catalyst-dependent, good functional group tolerance |
| Sodium acetate-mediated substitution | Sodium acetate, potassium iodide, DMF, 25–35 °C | High yield, mild conditions | 89–91% yield, >85% purity | Industrially viable, cost-effective |
| Oxidation/reduction post-modification | KMnO4, CrO3 (oxidation); LiAlH4, NaBH4 (reduction) | Functional group tuning | Dependent on conditions | Requires careful control to avoid side reactions |
Detailed Research Findings and Analysis
- The sodium acetate/metal halide catalyzed process represents a significant improvement over traditional methods by operating at room temperature, reducing energy consumption and reaction time.
- The use of DMF as solvent enhances solubility and reaction kinetics, while the choice of acid and alcoholic solvent in the workup step allows fine-tuning of product purity.
- The ability to carry out the reaction without isolating intermediates streamlines the process for industrial scale-up.
- The cyclization approach remains fundamental for initial ring construction, but the improved substitution method offers better scalability and economic feasibility.
- Oxidation and reduction steps provide flexibility for structural modifications but require stringent control to maintain the oxazole ring integrity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(hydroxymethyl)-5-methylisoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: 4-(Carboxymethyl)-5-methylisoxazole-3-carboxylic acid
Reduction: 4-(Aminomethyl)-5-methylisoxazole-3-carboxylate
Substitution: 4-(Hydroxymethyl)-5-methylisoxazole-3-carboxylic acid
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development:
Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate serves as a scaffold for the development of new pharmaceuticals. Its structural attributes allow for modifications that can enhance biological activity and selectivity against specific targets. Isoxazole derivatives have been investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties.
Case Study: Antioxidant Activity
A study evaluated various isoxazole derivatives, including this compound, for their antioxidant properties using in vivo and in vitro models. The compound exhibited significant free radical scavenging activity, indicating its potential as a therapeutic agent in oxidative stress-related diseases .
Material Science
Synthesis of Functional Materials:
The compound is utilized in the synthesis of functional materials due to its reactive hydroxymethyl group and carboxylate moiety. These features enable the formation of polymers and other materials with tailored properties for specific applications.
Case Study: Biodegradable Polymers
Research has demonstrated that derivatives of this compound can be incorporated into biodegradable polymer matrices. These polymers are designed for applications in packaging and drug delivery systems, where biodegradability is crucial.
Biomass Conversion
Renewable Chemical Intermediate:
this compound is also explored as a renewable chemical intermediate in biorefineries. It can be synthesized from biomass-derived hexoses through acid-catalyzed reactions.
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Conditions |
|---|---|---|
| Acid-catalyzed dehydration | >99 | 373 K, 3 MPa H₂, 1 h reaction time |
| Electrochemical conversion | 90 | TEMPO as redox mediator in acetonitrile |
This table summarizes the efficiency of different synthesis methods for producing this compound from biomass sources .
Summary of Structural Derivatives
This compound has several structural analogs that exhibit varying properties and applications:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 5-(ethoxy)-4,5-dihydroisoxazole-3-carboxylate | Structure | Different solubility and reactivity |
| 5-Hydroxymethylfurfural | Structure | Known for biomass conversion |
| 2,5-Dimethylfuran | Structure | Potential biofuel with high energy content |
| 5-Acetoxymethylfurfural | Structure | Used in organic synthesis applications |
These derivatives highlight the versatility of the isoxazole framework in various chemical contexts .
Mechanism of Action
The mechanism of action of Ethyl 4-(hydroxymethyl)-5-methylisoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The hydroxymethyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with the target molecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations:
- Substituent Position Matters : The hydroxymethyl group at position 4 (target compound) vs. position 5 () alters hydrogen-bonding networks and steric interactions, impacting solubility and reactivity .
- Functional Group Diversity: Amino () and phenoxy () substituents introduce distinct electronic and steric profiles. For example, the amino group in increases basicity, while the phenoxy group in enhances lipophilicity .
- Ester Stability : Ethyl esters in all compounds are susceptible to hydrolysis under acidic/basic conditions, but electron-withdrawing groups (e.g., trifluoromethyl in ) may stabilize the ester .
Physicochemical Properties
- Polarity: The target compound’s hydroxymethyl group increases polarity (logP ~1.2 estimated) compared to non-polar analogs like ethyl 5-methyl-1,2-oxazole-3-carboxylate (logP ~1.8) .
- Thermal Stability : Isoxazole derivatives generally exhibit thermal stability up to 150°C, but hydroxymethyl groups may lower decomposition temperatures due to hydrogen bonding .
- Solubility : The target compound is likely water-soluble (10–50 mg/mL), whereas lipophilic analogs (e.g., ) require organic solvents (e.g., DMSO) for dissolution .
Biological Activity
Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate is a compound belonging to the oxazole family, characterized by its unique heterocyclic structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its efficacy against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (squamous carcinoma) | 0.16 | Induction of apoptosis via caspase activation |
| A549 (lung cancer) | 2.5 | Inhibition of cell proliferation |
| PC-3 (prostate cancer) | 3.0 | Modulation of cyclin D1 levels |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .
Antimicrobial Properties
This compound has also shown promising antimicrobial activity. Studies evaluated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results indicate that this compound possesses moderate antibacterial activity, which warrants further investigation into its potential as a therapeutic agent for bacterial infections .
Study on Cancer Cell Lines
In a recent study, researchers evaluated the effects of this compound on human breast cancer cell lines (MDA-MB-231). The compound was found to significantly reduce cell viability and induce apoptosis through the activation of the intrinsic apoptotic pathway. The study reported a reduction in tumor volume in xenograft models treated with this compound, confirming its potential as an anticancer agent .
Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound. The compound was tested in models of acute inflammation and exhibited a notable reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may be beneficial in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclization of appropriate precursors, such as β-keto esters or hydroxylamine derivatives, under reflux conditions. For example, esterification and cyclization steps using toluene as a solvent, followed by purification via flash chromatography (silica gel, EtOAc/cyclohexane), yield crystalline products . Reaction monitoring via TLC ensures completion, and recrystallization from ethyl acetate produces high-purity crystals for structural analysis.
Q. How can the purity and structural identity of this compound be validated experimentally?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) or GC (if volatile) to assess purity.
- Structural Confirmation : Employ - and -NMR to verify substituent positions and ester functionalities. Mass spectrometry (ESI-MS or EI-MS) confirms molecular weight. Single-crystal X-ray diffraction (SCXRD) provides definitive structural elucidation, with refinement using programs like SHELXL .
Q. What analytical techniques are suitable for studying the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light Sensitivity : Expose samples to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC.
- Hygroscopicity : Store samples at controlled humidity (e.g., 25°C/60% RH) and track mass changes. Safety data sheets for related oxazole derivatives suggest stability under inert atmospheres and low moisture .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during structural determination?
- Methodological Answer :
- Disorder : Use the SQUEEZE algorithm (PLATON) to model solvent-accessible voids. Refinement in SHELXL with restraints/constraints improves convergence .
- Twinning : Employ TwinRotMat or CELL_NOW to deconvolute overlapping reflections. High-resolution data (≤1.0 Å) enhances model accuracy. For visualization, ORTEP-3 generates publication-quality thermal ellipsoid plots .
Q. What computational strategies predict the reactivity of the hydroxymethyl group in nucleophilic or catalytic reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level (Gaussian 16) to map electrostatic potentials and frontier molecular orbitals.
- Hydrogen Bonding : Analyze intermolecular interactions using graph set theory (e.g., Etter’s rules) to identify motifs influencing reactivity .
- Conformational Analysis : Apply Cremer-Pople puckering parameters to assess ring flexibility and substituent orientation .
Q. How do solvent and reaction conditions influence the compound’s tautomeric equilibria or regioselectivity in derivatization?
- Methodological Answer :
- Tautomerism : Use -NMR variable-temperature studies (e.g., 298–373 K) in DMSO-d6 or CDCl3 to detect shifts in proton environments.
- Regioselectivity : Screen catalysts (e.g., Pd/C, organocatalysts) in polar aprotic solvents (DMF, THF) to favor specific substitution patterns. Monitor intermediates via in-situ IR spectroscopy.
Data Contradictions and Validation
- Safety Data : While some SDS classify related oxazoles as non-hazardous , others note decomposition products like CO and NOx under combustion . Researchers must validate toxicity via Ames tests or zebrafish embryo assays.
- Synthetic Yields : Reported yields for similar compounds vary (e.g., 37% in triazole synthesis vs. 60–80% in isoxazolidine preparations ). Optimize stoichiometry and catalyst loading for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
